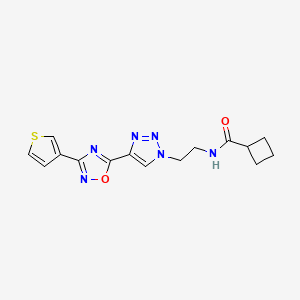![molecular formula C26H26N6O3S B2730418 N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1223907-97-8](/img/no-structure.png)
N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H26N6O3S and its molecular weight is 502.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Several studies focus on the synthesis of innovative heterocycles, demonstrating their potential in various biological applications. For instance, Fadda et al. (2017) utilized a versatile precursor for synthesizing various heterocycles, such as pyrrole, pyridine, and coumarin derivatives, which were examined for their insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Similarly, Riyadh et al. (2013) described the synthesis of antipyrine-based heterocycles, which showed anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013).
Antioxidant and Antimicrobial Activities
Another research avenue is the development of compounds with significant antioxidant and antimicrobial activities. For example, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl derivatives showing moderate to significant radical scavenging activity, indicating potential antioxidant applications (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012). Chkirate et al. (2019) explored the effect of hydrogen bonding on the self-assembly process of pyrazole-acetamide derivatives and evaluated their antioxidant activity, showcasing the structural influence on biological efficacy (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Anticancer and Anticonvulsant Properties
Moreover, some studies have investigated the anticancer and anticonvulsant properties of similar heterocyclic compounds. Tarikogullari et al. (2010) synthesized alkanamide derivatives bearing 5-membered heterocyclic rings, evaluating their anticonvulsant activity in the maximal electroshock test, highlighting the therapeutic potential of such structures (Tarikogullari, Kilic, Erol, & Pabuccuoglu, 2010).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid with 2,3-dimethoxybenzylamine in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid", "2,3-dimethoxybenzylamine", "Coupling agent", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid and coupling agent in a suitable solvent.", "Step 2: Add 2,3-dimethoxybenzylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the resulting intermediate by filtration and washing with a suitable solvent.", "Step 4: Dissolve the intermediate in acetic anhydride and heat the mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and isolate the final product by filtration and washing with a suitable solvent." ] } | |
Número CAS |
1223907-97-8 |
Fórmula molecular |
C26H26N6O3S |
Peso molecular |
502.59 |
Nombre IUPAC |
N-[(2,3-dimethoxyphenyl)methyl]-2-[[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H26N6O3S/c1-16-8-9-17(2)19(12-16)20-13-21-25-28-29-26(31(25)10-11-32(21)30-20)36-15-23(33)27-14-18-6-5-7-22(34-3)24(18)35-4/h5-13H,14-15H2,1-4H3,(H,27,33) |
Clave InChI |
FZYLMMZZWFESBR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=C(C(=CC=C5)OC)OC)C3=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




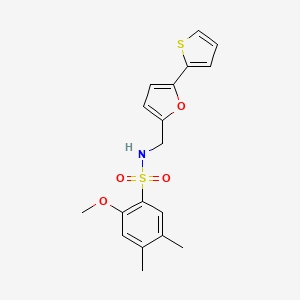
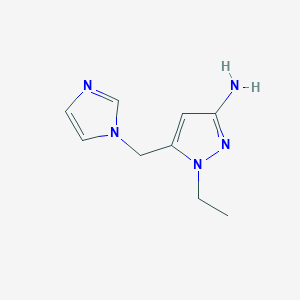
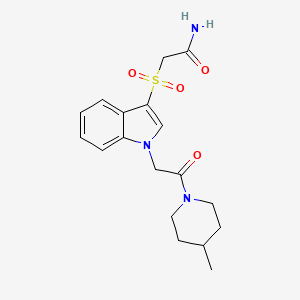
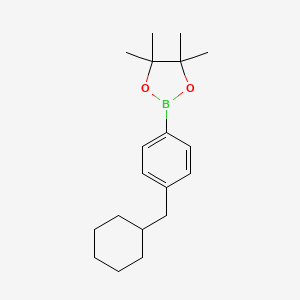
![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetic Acid](/img/structure/B2730347.png)


![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2730352.png)
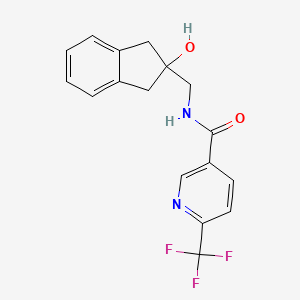
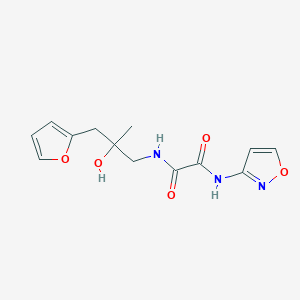
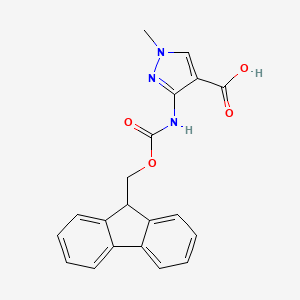
![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2730356.png)
